2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
α,β-Unsaturated Carbonyl Compounds: Used in Michael addition reactions.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical compounds, such as ligands for melatonin receptors.
Industry: The compound’s derivatives are explored for their potential use in industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile: Another compound in the furo[2,3-b]pyridine family with similar structural features.
2,3-Dihydro-furo[3,2-b]pyridine:
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural arrangement, which allows for diverse biological activities and potential therapeutic applications .
Biological Activity
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the broader category of furo[2,3-b]pyridine derivatives and is characterized by a fused furan and pyridine ring system, with a cyano group at the 5-position that enhances its chemical reactivity and potential therapeutic applications. Research indicates that it may play a role in treating neurodegenerative diseases and possess anti-inflammatory properties.
Structural Features
The structural characteristics of this compound are pivotal to its biological activity. The compound features:
- Fused Furan and Pyridine Rings : This arrangement contributes to its unique reactivity.
- Cyano Group at Position 5 : Enhances chemical interactions and biological activity.
Neuropharmacological Effects
Research has identified this compound as a potential ligand for nicotinic receptors involved in neurotransmission. Its ability to modulate receptor activity suggests therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can influence cholinergic signaling pathways, which are critical in cognitive function and memory retention .
Anti-inflammatory Properties
The compound has also been explored for its activity against various biological targets related to inflammation. It has shown potential in inhibiting specific inflammatory pathways, indicating its utility as an anti-inflammatory agent . The modulation of these pathways could be beneficial in treating conditions characterized by chronic inflammation.
Kinase Inhibition
Recent studies indicate that derivatives of this compound may act as inhibitors of various kinases involved in cell signaling pathways. This activity opens avenues for developing anticancer therapeutics, as kinase inhibitors are crucial in controlling cell proliferation and survival .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : Interaction with nicotinic receptors alters neurotransmission dynamics.
- Enzyme Inhibition : Binding to active sites of kinases or enzymes disrupts their function, affecting cellular processes.
This multifaceted mechanism underscores the compound's potential across various therapeutic areas.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Starting Materials : Utilization of malononitrile derivatives and sodium borohydride for reduction reactions.
- Reaction Conditions : Optimizing conditions for high yield and purity is critical for successful synthesis .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,3-Dihydrofuro[2,3-b]pyridine | Fused furan and pyridine rings | Lacks cyano group at position 5 |
Furo[2,3-b]pyridine | Similar ring system but different fusion pattern | Different reactivity profiles |
Pyrrolopyridines | Fused pyrrole and pyridine rings | Varying nitrogen content affecting biological activity |
The presence of the cyano group at position five significantly enhances the biological activity compared to other similar compounds.
Case Studies
Several studies have investigated the pharmacological properties of this compound:
- Alzheimer's Disease Models : In vitro studies demonstrated that this compound could enhance cholinergic signaling in neuronal cultures .
- Anti-inflammatory Assays : Animal models showed reduced inflammatory markers upon treatment with derivatives of this compound .
These case studies highlight the compound's potential as a lead candidate for drug development targeting neurodegenerative diseases and inflammatory conditions.
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h3,5H,1-2H2 |
InChI Key |
UBOYDYRPNLXLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=N2)C#N |
Origin of Product |
United States |
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